Non-ATP Competitive Binding Mode vs. ATP-Competitive Inhibitors
Tripolin A acts as a non-ATP competitive Aurora A inhibitor, whereas Tripolin B and MLN8054 are ATP-competitive. In in vitro kinase assays, the IC50 of Tripolin A remained constant across ATP concentrations (100 µM, 500 µM, 2 mM), confirming a non-ATP competitive mode [1]. In contrast, the IC50 of Tripolin B increased with increasing ATP concentrations, consistent with ATP competition [2].
| Evidence Dimension | Mechanism of inhibition (ATP competition) |
|---|---|
| Target Compound Data | IC50 constant across ATP concentrations (100 µM, 500 µM, 2 mM) |
| Comparator Or Baseline | Tripolin B IC50 increases with ATP concentration |
| Quantified Difference | Qualitative difference in binding mode (non-competitive vs. competitive) |
| Conditions | In vitro kinase assay with recombinant Aurora A and varying ATP concentrations |
Why This Matters
The non-ATP competitive binding mode allows Tripolin A to inhibit Aurora A even at high cellular ATP concentrations (~1-5 mM), potentially offering a different therapeutic window and distinct biological readouts compared to ATP-competitive agents.
- [1] Koffa MD, et al. (2013). Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules. PLoS ONE 8(3): e58485. Figure 1B. https://doi.org/10.1371/journal.pone.0058485. View Source
- [2] Koffa MD, et al. (2013). Tripolin A, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules. PLoS ONE 8(3): e58485. Figure 1B. https://doi.org/10.1371/journal.pone.0058485. View Source
